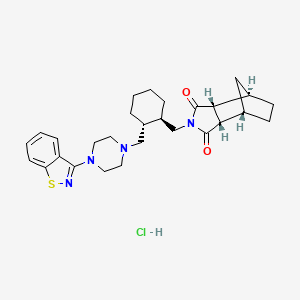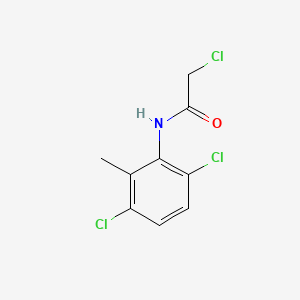
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . It is a member of the acetamide family and is characterized by the presence of chloro and methyl substituents on the phenyl ring. This compound is often used in research settings, particularly in the study of kinase modulators .
Méthodes De Préparation
The synthesis of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide typically involves the reaction of 3,6-dichloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. By modulating kinase activity, the compound can influence various cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(3,6-dichloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but differs in the position and number of chloro and methyl substituents.
2-Chloro-N-(3,5-dimethylphenyl)acetamide: Another structurally related compound with different substitution patterns.
2-Chloro-N-(2,4-dichlorophenyl)acetamide: This compound has two chloro substituents on the phenyl ring but in different positions compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8Cl3NO |
|---|---|
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
2-chloro-N-(3,6-dichloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-5-6(11)2-3-7(12)9(5)13-8(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
UEKQRLOVNKFKJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1NC(=O)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


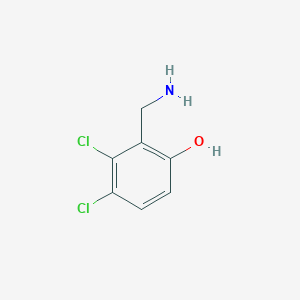
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
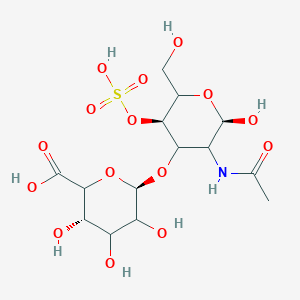
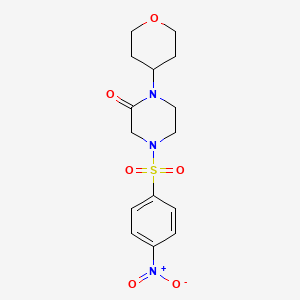
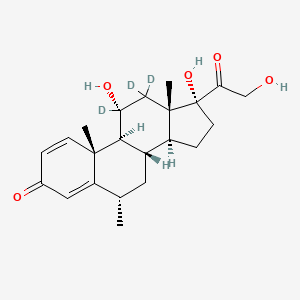
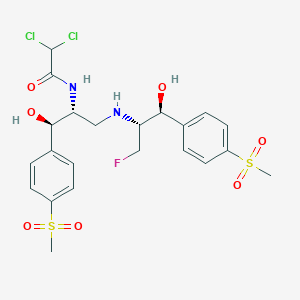
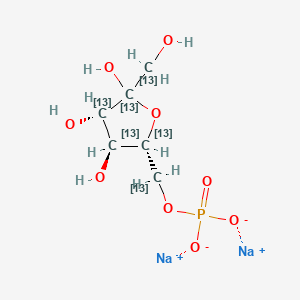
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
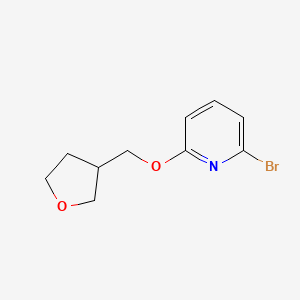
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
